
Methyl 6-(4-methoxyphenyl)hex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4-methoxyphenyl)hex-5-enoate is an organic compound with the molecular formula C14H18O3 It is an ester derivative, characterized by the presence of a methoxyphenyl group attached to a hexenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-methoxyphenyl)hex-5-enoate typically involves the esterification of 6-(4-methoxyphenyl)hex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(4-methoxyphenyl)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexenoate chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Reduction: The corresponding alcohol, Methyl 6-(4-methoxyphenyl)hex-5-en-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
Methyl 6-(4-methoxyphenyl)hex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-methoxyphenyl)hex-5-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The methoxyphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-hexenoate: Similar structure but lacks the methoxyphenyl group.
Methyl 6-phenylhex-5-enoate: Similar structure but lacks the methoxy group on the phenyl ring.
Methyl 6-(4-hydroxyphenyl)hex-5-enoate: Similar structure but has a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
Methyl 6-(4-methoxyphenyl)hex-5-enoate is unique due to the presence of both the methoxy group and the phenyl ring, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s electron-donating ability, influencing its behavior in electrophilic aromatic substitution reactions. The phenyl ring provides aromatic stability and potential for π-π interactions.
Propiedades
Número CAS |
141773-78-6 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
methyl 6-(4-methoxyphenyl)hex-5-enoate |
InChI |
InChI=1S/C14H18O3/c1-16-13-10-8-12(9-11-13)6-4-3-5-7-14(15)17-2/h4,6,8-11H,3,5,7H2,1-2H3 |
Clave InChI |
REUWIQDWJRBQAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
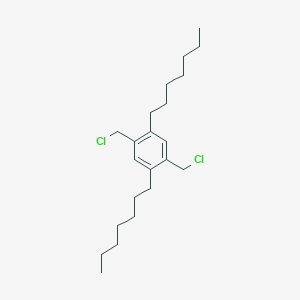

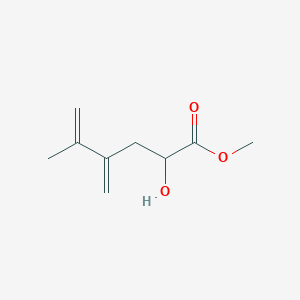
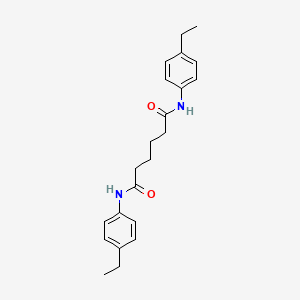
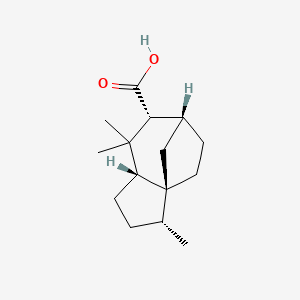
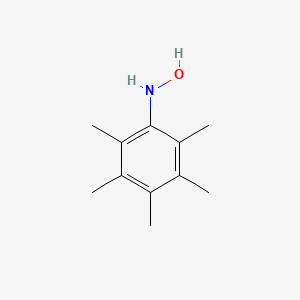
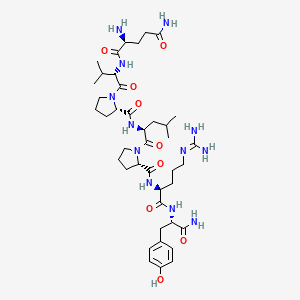
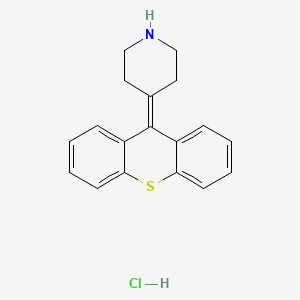


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)


